molecular formula C16H15N3O3 B494947 {2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 889949-54-6

{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

Cat. No. B494947
CAS RN: 889949-54-6
M. Wt: 297.31g/mol
InChI Key: GEDABFROMJJUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid” is a chemical compound used for proteomics research . It has a molecular formula of C16H15N3O3 and a molecular weight of 297.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. We know its molecular formula is C16H15N3O3 and its molecular weight is 297.31 .

Scientific Research Applications

{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various compounds on the activity of enzymes, as well as to investigate the effects of various compounds on the activity of proteins and other biomolecules. In addition, this compound has also been used in the study of gene expression and the regulation of gene expression.

Mechanism of Action

The mechanism of action of {2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes and other proteins, which can prevent the binding of other molecules to the enzyme or protein. This inhibition can be used to study the effects of various compounds on the activity of enzymes, proteins, and other biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to affect the activity of enzymes and proteins, as well as the expression of genes. In addition, this compound has been found to have an anti-inflammatory effect and has been used to study the effects of various compounds on inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using {2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid in laboratory experiments include its stability, solubility, and low toxicity. In addition, this compound is relatively inexpensive and can be easily synthesized. However, there are some limitations to using this compound in laboratory experiments. For example, the compound can be difficult to purify, and its effects can be difficult to replicate in different experiments.

Future Directions

There are a number of potential future directions for the use of {2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid in scientific research. One potential direction is the use of this compound as a drug delivery system. This could involve the use of this compound to deliver drugs to specific tissues or organs, or to target specific cells or pathways. Another potential direction is the use of this compound to study the effects of various compounds on gene expression. Additionally, this compound could be used to study the effects of various compounds on the activity of enzymes, proteins, and other biomolecules. Finally, this compound could be used to study the effects of various compounds on inflammation and other physiological processes.

Synthesis Methods

{2-[(4-aminophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid can be synthesized using a variety of methods. The most common method involves the reaction of 4-aminophenol and benzimidazole-2-acetic acid in aqueous solution. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, and is followed by the addition of a reducing agent, such as sodium borohydride. The resulting compound is then purified by filtration and crystallization. Other methods of synthesis involve the use of other reagents, such as ethyl acetate, acetyl chloride, and acetic anhydride.

properties

IUPAC Name

2-[2-[(4-aminophenoxy)methyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c17-11-5-7-12(8-6-11)22-10-15-18-13-3-1-2-4-14(13)19(15)9-16(20)21/h1-8H,9-10,17H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDABFROMJJUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)COC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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